molecular formula C17H11ClO2 B11840123 (E)-3-(2-Chlorostyryl)-4H-chromen-4-one

(E)-3-(2-Chlorostyryl)-4H-chromen-4-one

Cat. No.: B11840123
M. Wt: 282.7 g/mol
InChI Key: QZPFXOBJCLGKMB-MDZDMXLPSA-N
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Description

(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorostyryl group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzaldehyde+4-hydroxycoumarinBase, HeatThis compound\text{2-chlorobenzaldehyde} + \text{4-hydroxycoumarin} \xrightarrow{\text{Base, Heat}} \text{this compound} 2-chlorobenzaldehyde+4-hydroxycoumarinBase, Heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the chlorostyryl group under mild conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Bromostyryl)-4H-chromen-4-one: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(2-Fluorostyryl)-4H-chromen-4-one: Similar structure with a fluorine atom instead of chlorine.

    (E)-3-(2-Methylstyryl)-4H-chromen-4-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11ClO2

Molecular Weight

282.7 g/mol

IUPAC Name

3-[(E)-2-(2-chlorophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11ClO2/c18-15-7-3-1-5-12(15)9-10-13-11-20-16-8-4-2-6-14(16)17(13)19/h1-11H/b10-9+

InChI Key

QZPFXOBJCLGKMB-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=COC3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=COC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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